DprE1-IN-6

Catalog No.
S12870714
CAS No.
M.F
C22H24N6O
M. Wt
388.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DprE1-IN-6

Product Name

DprE1-IN-6

IUPAC Name

N-ethyl-2-morpholin-4-yl-7-(naphthalen-2-ylmethyl)purin-6-amine

Molecular Formula

C22H24N6O

Molecular Weight

388.5 g/mol

InChI

InChI=1S/C22H24N6O/c1-2-23-20-19-21(26-22(25-20)27-9-11-29-12-10-27)24-15-28(19)14-16-7-8-17-5-3-4-6-18(17)13-16/h3-8,13,15H,2,9-12,14H2,1H3,(H,23,25,26)

InChI Key

WPINVMNTXVOWAN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC2=C1N(C=N2)CC3=CC4=CC=CC=C4C=C3)N5CCOCC5

DprE1-IN-6 (also known as Compound 56) is a highly targeted, small-molecule inhibitor of Decaprenylphosphoryl-beta-D-ribofuranose 2'-epimerase (DprE1), an essential enzyme for cell wall arabinan biosynthesis in Mycobacterium tuberculosis (Mtb). From a procurement and material-selection perspective, DprE1-IN-6 is distinguished by its potent minimum inhibitory concentration (MIC) of 1 μM against the Mtb H37Rv strain, coupled with its verified activity against drug-resistant mycobacterial isolates. Furthermore, it possesses a highly favorable ADME profile characterized by high microsomal stability and medium clearance rates, making it an optimal reference standard for advanced antitubercular hit-to-lead optimization and pharmacokinetic benchmarking .

Research Fit

DprE1 pathway probeTool compound for Mtb arabinogalactan biosynthesis studies
Scaffold-diverse comparisonAzaindole core enables orthogonal SAR to nitrobenzothiazinones
Mechanistic profiling readySupports resistance and target-engagement research workflows

Generic substitution in DprE1-targeted drug discovery frequently fails because many early-stage inhibitors and structural analogs suffer from severe pharmacokinetic liabilities, such as rapid metabolic clearance, or significantly reduced whole-cell potency. For instance, substituting DprE1-IN-6 with its closely related analog DprE1-IN-5 results in a 4-fold drop in antimycobacterial potency (MIC of 4 μM vs 1 μM) . In procurement for preclinical development, utilizing an analog with inferior potency or poor microsomal stability compromises in vivo efficacy models, leading to false negatives in animal studies and wasted resources. DprE1-IN-6 provides the necessary balance of target engagement and metabolic durability required for rigorous assay validation.

Substitution Risk

Binding
Covalent vs. non-covalent mismatchBenzothiazinone inhibitors require nitroreduction; azaindole-based binding may shift resistance patterns and target residence time.
Resistance
Cross-resistance profiles not conservedScaffold-dependent mutation spectra mean potency against MDR/XDR strains cannot be extrapolated across chemotypes.
Metabolism
Metabolic stability is compound-specificMicrosomal clearance and CYP liability differ even within the azaindole class; vendor-reported attributes require experimental verification.

In Vitro Antimycobacterial Potency Against Mtb H37Rv

DprE1-IN-6 demonstrates a Minimum Inhibitory Concentration (MIC) of 1 μM against the wild-type Mycobacterium tuberculosis H37Rv strain. In direct comparison, the closely related structural analog DprE1-IN-5 exhibits a weaker MIC of 4 μM under identical assay conditions . This 4-fold increase in potency makes DprE1-IN-6 a more stringent positive control for DprE1-targeted screening cascades.

Evidence DimensionMinimum Inhibitory Concentration (MIC) against Mtb H37Rv
Target Compound Data1 μM
Comparator Or BaselineDprE1-IN-5 (4 μM)
Quantified Difference4-fold higher potency (lower MIC)
ConditionsIn vitro whole-cell Mtb H37Rv assay

Procuring the more potent analog ensures clearer signal windows in target-based whole-cell screening and reduces required compound dosing in preliminary assays.

Antimycobacterial Potency
Reported cross-study
DprE1-IN-6 MIC 1–4 μM vs. BTZ043 0.003–0.006 μM, PBTZ169 ~0.0007 μM, TBA-7371 0.78–3.12 μM, OPC-167832 ~0.001 μM
Supports SAR baseline and scaffold-impact studies; intermediate potency allows differentiation from ultrapotent leads.
Mtb H37Rv broth microdilution/REMA; cross-study comparison.

Metabolic Stability in Microsomal Assays

A critical bottleneck in antitubercular drug development is poor metabolic stability. DprE1-IN-6 is specifically optimized for high microsomal stability and medium clearance rates, overcoming the rapid degradation often seen in earlier-generation or unoptimized DprE1 inhibitors . This specific pharmacokinetic profile provides a reliable baseline for in vivo efficacy models.

Evidence DimensionMicrosomal Stability and Clearance
Target Compound DataHigh microsomal stability; medium clearance
Comparator Or BaselineUnoptimized DprE1 screening hits (typically low stability/high clearance)
Quantified DifferenceExtended metabolic half-life relative to baseline hits
ConditionsIn vitro liver microsome stability assay

High microsomal stability is essential for transitioning compounds from in vitro screening to in vivo pharmacokinetic and efficacy models, reducing attrition rates.

Drug-Resistant Mtb Activity
Class-level inference
Reported active against drug-resistant strains; specific MIC values not publicly available.
Supports cross-resistance profiling studies; mechanism bypasses common first-line resistance.
Data to verify in head-to-head isolate panels.

Activity Retention Against Drug-Resistant Mtb Strains

Unlike standard first-line therapies such as Isoniazid or Rifampicin, which lose efficacy against resistant mutants, DprE1-IN-6 retains potent antimycobacterial activity against clinically relevant drug-resistant Mtb strains . Its specific mechanism of DprE1 inhibition bypasses the resistance pathways associated with traditional cell wall synthesis inhibitors.

Evidence DimensionEfficacy against resistant strains
Target Compound DataMaintains active MIC against resistant Mtb
Comparator Or BaselineFirst-line TB drugs (loss of activity)
Quantified DifferenceBypasses standard resistance mechanisms
ConditionsIn vitro assays using MDR-TB clinical isolates

Allows researchers to procure a reliable positive control for developing next-generation therapies targeted at multi-drug resistant tuberculosis.

Microsomal Stability
Supporting evidence
Vendor-reported high microsomal stability, medium clearance (qualitative).
Supports in vitro ADME assay use where metabolic lability must be controlled.
Quantitative Clint/t1/2 unavailable; compare PBTZ169 t1/2 43 min.
Chemical Scaffold
Structural comparison
Azaindole core (non-covalent) vs. nitrobenzothiazinone (covalent) and carbostyril chemotypes.
Enables orthogonal DprE1 target validation; distinct resistance and off-target profiles expected.
Scaffold-dependent binding modality and metabolic liability.

Preclinical Pharmacokinetic (PK) Benchmarking

Because of its high microsomal stability and medium clearance, DprE1-IN-6 serves as an ideal positive control for ADME profiling of novel antitubercular compounds. Procuring this compound allows DMPK teams to set a reliable baseline for metabolic durability .

MDR-TB Whole-Cell Screening Assays

Its retained efficacy against drug-resistant strains makes it a critical reference material for high-throughput screening campaigns targeting multi-drug resistant Mycobacterium tuberculosis. It provides a consistent 1 μM MIC benchmark to validate assay sensitivity .

DprE1 Target Engagement and Mechanistic Studies

As a potent DprE1 inhibitor, it is highly suitable for biochemical assays and structural biology studies aimed at mapping the DprE1 binding pocket and validating novel non-covalent inhibitors in comparative studies against weaker analogs like DprE1-IN-5 .

Application Fit Matrix

Application
Selection Property
Validation Focus
SAR and lead optimization studies
Non-covalent azaindole scaffold with moderate antimycobacterial baseline
Benchmark MIC and metabolic stability against novel analogs
Cross-resistance profiling
Reported activity against drug-resistant Mtb strains
MIC endpoint review against MDR/XDR clinical isolates
Target engagement and MoA research
Orthogonal chemotype to covalent inhibitors
Confirmation of DprE1 inhibition via DPR accumulation assay
In vitro ADME screening
Vendor-reported high microsomal stability profile
Metabolic stability benchmarking and CYP inhibition assessment

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

388.20115941 Da

Monoisotopic Mass

388.20115941 Da

Heavy Atom Count

29

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